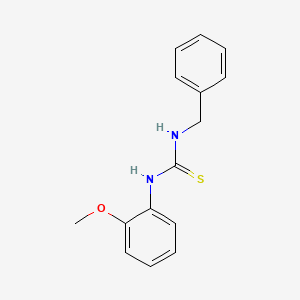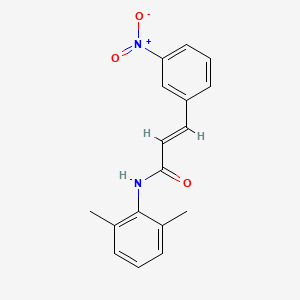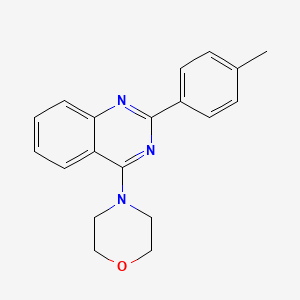![molecular formula C18H22O4 B5764592 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate, also known as MACA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In material science, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been used as a building block for the synthesis of novel polymers and materials. In agriculture, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been studied for its potential use as a plant growth regulator.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in immune cells. 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In vivo studies have shown that 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Future Directions
There are several future directions for 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate research, including the development of novel 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate-based materials and polymers, the investigation of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate's potential as a plant growth regulator, and the further exploration of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate's anti-inflammatory and anti-cancer properties. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate and its potential applications in various fields.
Synthesis Methods
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate can be synthesized through a multi-step process that involves the condensation of 4-methoxyphenylacetic acid with cyclohexanone, followed by the reaction of the resulting product with acetyl chloride. The final product is obtained through purification and isolation steps.
properties
IUPAC Name |
[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14(19)22-18(12-4-3-5-13-18)17(20)11-8-15-6-9-16(21-2)10-7-15/h6-11H,3-5,12-13H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKICHPSVWTZRJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1(CCCCC1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)





![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)